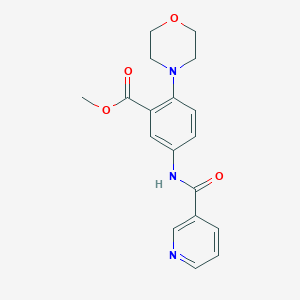

![molecular formula C11H11N5S B509586 3-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-yl)-phenylamine CAS No. 874591-57-8](/img/structure/B509586.png)

3-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-yl)-phenylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-yl)-phenylamine” is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Synthesis Analysis

The synthesis of triazolothiadiazine derivatives, such as the compound , can originate from triazole derivatives, thiadiazine derivatives, or thiocarbohydrazide . The synthetic methods of triazole compounds from various nitrogen sources have been summarized .Aplicaciones Científicas De Investigación

Antibacterial Activity

Compounds with the [1,2,4]triazole moiety have been extensively studied for their antibacterial properties. The triazole ring system can interact with bacterial enzymes and inhibit their function, leading to the death of the bacteria. For instance, derivatives of this compound have shown excellent bioactivity against Xanthomonas oryzae pv. oryzae (Xoo) , which is responsible for rice bacterial blight . This application is crucial for protecting crops and ensuring food security.

Anti-inflammatory Potential

The anti-inflammatory properties of triazolo-thiadiazole derivatives make them candidates for treating inflammatory diseases. They can modulate the body’s inflammatory response by interfering with the synthesis of pro-inflammatory cytokines or the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory process .

Enzyme Inhibition

Triazolo-thiadiazoles have been identified as inhibitors of various enzymes, such as shikimate dehydrogenase, which is essential for the biosynthesis of certain amino acids in microorganisms. Inhibiting this enzyme can lead to the development of new antimicrobial agents, particularly against tuberculosis .

Direcciones Futuras

The development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases is a promising future direction . The design of second-order NLO active organic chromophores with better performance for optoelectronic applications is another potential area of research .

Mecanismo De Acción

Target of Action

Similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles, have been reported to inhibitMtb shikimate dehydrogenase (Mt SD) , an essential protein for the biosynthesis of the chorismate end product .

Mode of Action

It can be inferred from related studies that the compound might interact with its target protein (like mt sd) and inhibit its function . This inhibition could lead to disruption in the biosynthesis of chorismate, affecting the metabolic processes of the target organism .

Biochemical Pathways

The compound potentially affects the shikimate pathway by inhibiting the Mt SD enzyme . The shikimate pathway is responsible for the biosynthesis of chorismate, which is a precursor for the synthesis of aromatic amino acids and other aromatic compounds . By inhibiting Mt SD, the compound disrupts this pathway, leading to downstream effects on the organism’s metabolism .

Result of Action

The result of the compound’s action would be the disruption of the shikimate pathway due to the inhibition of the Mt SD enzyme . This could potentially lead to a decrease in the synthesis of aromatic compounds, affecting the growth and survival of the target organism . In the context of antibacterial activity, this could result in the inhibition of bacterial growth .

Propiedades

IUPAC Name |

3-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5S/c1-2-9-13-14-11-16(9)15-10(17-11)7-4-3-5-8(12)6-7/h3-6H,2,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZLSIKQZVEEEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801164322 |

Source

|

| Record name | 3-(3-Ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801164322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline | |

CAS RN |

874591-57-8 |

Source

|

| Record name | 3-(3-Ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874591-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801164322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide](/img/structure/B509513.png)

![N-[[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl]pentanamide](/img/structure/B509529.png)

![Methyl 5-[(4-cyano-2-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B509539.png)

![{3-Chloro-2-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl}amine](/img/structure/B509562.png)

![[5-Chloro-2-(4-cinnamoylpiperazin-1-yl)phenyl]amine](/img/structure/B509563.png)

![[5-Chloro-2-(4-isobutyrylpiperazin-1-yl)phenyl]amine](/img/structure/B509564.png)

![3-Chloro-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}aniline](/img/structure/B509567.png)

![(4-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]phenyl)amine](/img/structure/B509568.png)

![[4-(4-Amino-phenyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone](/img/structure/B509569.png)

![{3-Chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}amine](/img/structure/B509570.png)

![(4-[4-(4-Ethylbenzoyl)piperazin-1-yl]phenyl)amine](/img/structure/B509576.png)

![[4-(4-Cinnamoylpiperazin-1-yl)phenyl]amine](/img/structure/B509577.png)